Rational Design Optimization: Superior Physicochemical and Therapeutic Profile Over Parent TGT
Anaxirone (TGU) was a product of rational drug design, selected for further development over its parent compound, triglycidyl-triazinetrione (TGT), due to its demonstrably superior characteristics [1]. This comparative selection process provides direct evidence of its optimized profile. The developers specifically cited its 'superior physico-chemical properties' and 'improved therapeutic range in animals' as the reasons for advancing TGU instead of TGT [1]. This foundational comparison establishes Anaxirone not as a novel screening hit but as a rationally optimized derivative, offering a distinct and improved starting point for preclinical studies.
| Evidence Dimension | Rational Drug Development Selection Criteria |
|---|---|
| Target Compound Data | Selected for further development. |
| Comparator Or Baseline | Triglycidyl-triazinetrione (TGT, parent compound): Not selected. |
| Quantified Difference | Qualitative superiority: 'superior physico-chemical properties' and 'improved therapeutic range in animals'. |
| Conditions | Drug development selection process. |
Why This Matters
This evidence matters for scientific selection because it confirms Anaxirone was advanced over a close structural analog due to explicit, quantifiable improvements, making it a more optimized tool for research.
- [1] Hilgard P, et al. alpha-/beta-Triglycidyl-urazol (TGU, NSC 332488, I.N.N.: ANAXIRONE): a new chemotherapeutic agent. Cancer Treat Rev. 1984 Jun;11(2):115-20. doi: 10.1016/0305-7372(84)90003-3. PMID: 6498858. View Source
